Regioselective Access to 2,6-Diazaphenoxathiine: Exclusive Scaffold Generation Unattainable with 2-Chloro-3-nitropyridine
In the condensation reaction with the disodium salt of 3-mercapto-2(1H)-pyridinone, 3-chloro-4-nitropyridine 1-oxide (target compound) exclusively generates the 2,6-diazaphenoxathiine 2-oxide scaffold, a previously unreported heterocyclic system at the time of publication [1]. In contrast, under identical reaction conditions, the closely related comparator 2-chloro-3-nitropyridine produces the isomeric 1,6-diazaphenoxathiine scaffold . This outcome demonstrates that the specific 3-chloro-4-nitro substitution pattern on the N-oxide ring dictates the connectivity of the resulting fused tricyclic system.
| Evidence Dimension | Product Scaffold Connectivity (Regiochemical Outcome) |
|---|---|
| Target Compound Data | 2,6-Diazaphenoxathiine 2-oxide (reduces to 2,6-diazaphenoxathiine) |
| Comparator Or Baseline | 2-Chloro-3-nitropyridine (non-N-oxide comparator) → 1,6-Diazaphenoxathiine |
| Quantified Difference | Mutually exclusive isomeric scaffolds; no cross-product formation reported |
| Conditions | Condensation with disodium salt of 3-mercapto-2(1H)-pyridinone; J. Org. Chem. 1996, 61, 662-665 |
Why This Matters
This difference is decisive for procurement when the synthetic target is the 2,6-diazaphenoxathiine core, as using the alternative comparator would lead to an entirely different isomeric scaffold with distinct biological and physicochemical properties.
- [1] Smith, K., Anderson, D., & Matthews, I. First Synthesis of 3-Mercapto-2(1H)-pyridinone... J. Org. Chem. 1996, 61(2), 662-665. View Source
